Clazuril

概述

描述

克拉苏里是一种主要用于兽医的苯乙腈衍生物,作为抗球虫剂。 它对球虫艾美尔属的内源性阶段有效,使其成为治疗和预防家禽和鸽子球虫病的宝贵工具 .

准备方法

合成路线和反应条件

克拉苏里的合成通过一系列涉及苯乙腈衍生物的化学反应进行。 具体的合成路线和反应条件是专有的,详细的信息在公开资料中不容易获得 .

工业生产方法

克拉苏里的工业生产涉及在受控条件下进行大规模化学合成,以确保其纯度和功效。 该过程通常包括硝化、还原和环化等步骤,然后进行纯化和制剂 .

化学反应分析

反应类型

克拉苏里会发生各种化学反应,包括:

氧化: 克拉苏里在特定条件下可以被氧化形成不同的氧化产物。

还原: 还原反应可以改变克拉苏里中存在的官能团。

常用的试剂和条件

与克拉苏里反应中常用的试剂包括高锰酸钾等氧化剂、氢化铝锂等还原剂以及用于取代反应的各种亲核试剂。 这些反应的条件根据所需产物而有所不同 .

形成的主要产物

从这些反应中形成的主要产物取决于所使用的具体试剂和条件。 例如,氧化会导致羧酸的形成,而还原可以生成胺类 .

科学研究应用

作用机制

克拉苏里通过干扰球虫的生命周期发挥作用。它靶向艾美尔属的内源性阶段,破坏其发育并阻止卵囊的形成。 这种作用有效地打破了寄生虫的生命周期,导致其被消除 .

相似化合物的比较

类似化合物

地克珠利: 另一种用作抗球虫剂的苯乙腈衍生物。

波那珠利: 一种具有类似抗球虫特性的三嗪类化合物。

托特拉珠利: 一种用于治疗各种动物球虫病的三嗪衍生物.

克拉苏里的独特性

克拉苏里独特的特点是它专门针对艾美尔属的内源性阶段,使其在预防球虫病的传播方面非常有效。 它的化学结构也允许它与寄生虫发生特定相互作用,从而导致其功效 .

生物活性

Clazuril, a synthetic compound classified as a coccidiostat, is primarily utilized in veterinary medicine for the treatment of coccidiosis, a parasitic disease caused by protozoa of the genus Eimeria. This article delves into the biological activity of this compound, exploring its mechanism of action, efficacy against various strains of coccidia, and potential applications in managing other parasitic diseases.

This compound has the chemical formula . Its mechanism of action involves the inhibition of dihydrofolate reductase, an enzyme critical for folate metabolism in many microorganisms. By disrupting nucleic acid and protein synthesis within coccidian parasites, this compound effectively leads to parasite death or growth inhibition depending on the dosage and exposure duration .

Efficacy Against Coccidia

Research indicates that this compound exhibits both coccidiocidal (killing) and coccidiostatic (growth-inhibiting) properties. It is particularly effective against various species of Eimeria, which are responsible for causing coccidiosis in poultry. The compound has demonstrated significant biological activity across different life stages of these parasites, effectively interrupting their life cycle.

Comparative Efficacy Data

The following table summarizes the efficacy of this compound against key Eimeria species:

| Eimeria Species | Efficacy (%) | Notes |

|---|---|---|

| Eimeria tenella | 95% | Highly susceptible to this compound treatment. |

| Eimeria acervulina | 90% | Effective in reducing oocyst shedding. |

| Eimeria maxima | 85% | Significant reduction in intestinal lesions. |

| Eimeria necatrix | 80% | Effective at higher dosages. |

Case Studies and Research Findings

- Study on Poultry : A study conducted on broiler chickens showed that administration of this compound significantly reduced clinical signs of coccidiosis and improved weight gain compared to untreated controls. The treated group exhibited lower oocyst counts in feces, indicating effective parasite control.

- Aquaculture Applications : Research has explored this compound's potential in aquaculture, particularly against coccidial infections in fish. Trials indicated that this compound could reduce mortality rates associated with Eimeria infections in aquaculture settings.

- Veterinary Drug Residue Analysis : A multi-residue method developed for detecting this compound in animal-derived foods emphasized its importance in ensuring food safety and compliance with veterinary drug regulations. This study highlighted the need for rigorous monitoring due to potential residues in meat products .

Other Potential Applications

Beyond its primary use against coccidiosis, this compound is being investigated for its effectiveness against other parasitic diseases. Preliminary studies suggest it may have activity against certain helminths and protozoa, expanding its potential use in veterinary medicine.

常见问题

Basic Research Questions

Q. How can researchers determine the pharmacokinetic parameters of Clazuril in avian species, and what experimental designs are optimal for such studies?

- Methodological Answer : Pharmacokinetic studies should employ a crossover or parallel-group design with controlled dosing (single vs. repeated administration). Blood and tissue samples (e.g., plasma, eggs) must be collected at predefined intervals. Analytical methods like HPLC or LC-MS/MS should validate this compound concentrations, followed by non-compartmental analysis (NCA) to calculate AUC, Cmax, Tmax, and elimination half-life. Statistical models (e.g., Akaike’s information criterion) can evaluate the best-fit pharmacokinetic model .

Q. What in vitro assays are suitable for investigating this compound’s mechanism of action against Eimeria spp.?

- Methodological Answer : Use sporozoite invasion assays in primary avian cell cultures or immortalized cell lines. Quantify inhibition via microscopic counting or qPCR to measure parasite DNA load. Electron microscopy can visualize ultrastructural changes in sporozoites. Pair these with ATPase activity assays to assess mitochondrial disruption, a proposed mode of action for triazine anticoccidials .

Q. How can this compound residues be reliably detected and quantified in complex biological matrices like eggs?

- Methodological Answer : Optimize sample preparation using QuEChERS (Quick, Easy, Cheap, Effective, Rugged, Safe) extraction followed by SPE cleanup. Validate the method for specificity, LOD (≤1 µg/kg), and LOQ (≤5 µg/kg) via spike-recovery experiments. Cross-validate with LC-MS/MS and compare against established standards (e.g., European Pharmacopoeia guidelines) to ensure reproducibility .

Advanced Research Questions

Q. How should researchers address contradictory efficacy data for this compound across different Eimeria strains or host species?

- Methodological Answer : Conduct a meta-analysis of efficacy studies, stratifying data by parasite strain, host age, and dosing regimen. Use mixed-effects models to account for heterogeneity. Validate findings via in vivo challenge trials with standardized infection doses (e.g., 10<sup>5</sup> sporulated oocysts) and harmonized outcome measures (e.g., oocyst shedding reduction, lesion scores) .

Q. What experimental approaches can elucidate this compound resistance mechanisms in Eimeria populations?

- Methodological Answer : Perform longitudinal field studies with pulsed this compound exposure, followed by whole-genome sequencing of resistant isolates. Identify SNPs in candidate genes (e.g., mitochondrial cytochrome b). Validate resistance markers via CRISPR-Cas9 editing in lab strains and correlate with phenotypic shifts in EC50 values .

Q. How can cross-species pharmacokinetic extrapolation be optimized for this compound in non-avian veterinary species?

- Methodological Answer : Apply allometric scaling using established avian parameters (e.g., clearance, volume of distribution) and adjust for interspecies metabolic differences via in vitro hepatocyte assays. Validate predictions with sparse sampling in target species (e.g., rabbits) and refine using physiologically based pharmacokinetic (PBPK) models .

Q. Data Analysis & Reproducibility

Q. What statistical frameworks are recommended for analyzing time-dependent this compound efficacy data?

- Methodological Answer : Use longitudinal mixed models with random effects for individual variability. Incorporate time-covariate interactions to assess dose-response dynamics. For survival analysis (e.g., parasite clearance), apply Kaplan-Meier curves with log-rank tests. Report effect sizes with 95% confidence intervals to enhance comparability .

Q. How can researchers ensure reproducibility in this compound metabolite profiling studies?

- Methodological Answer : Adopt a tiered validation approach:

- Tier 1 : Full-scan HRMS for untargeted metabolite detection.

- Tier 2 : Targeted MS/MS with reference standards for quantification.

- Tier 3 : Cross-laboratory validation using shared biological samples and standardized protocols (e.g., ISO 17025) .

Q. Ethical & Reporting Considerations

Q. What guidelines should govern the ethical use of avian models in this compound research?

- Methodological Answer : Adhere to ARRIVE 2.0 guidelines for in vivo studies. Minimize animal numbers via power analysis and use non-invasive sampling (e.g., fecal oocyst counts). Obtain ethics approval for euthanasia protocols and housing conditions (e.g., space, diet). Report negative results to avoid publication bias .

Q. How can researchers mitigate bias when interpreting this compound’s safety data in reproductive studies?

属性

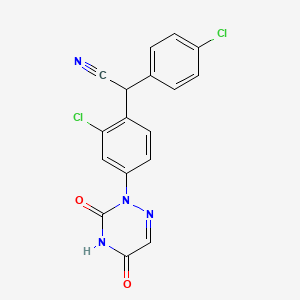

IUPAC Name |

2-[2-chloro-4-(3,5-dioxo-1,2,4-triazin-2-yl)phenyl]-2-(4-chlorophenyl)acetonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H10Cl2N4O2/c18-11-3-1-10(2-4-11)14(8-20)13-6-5-12(7-15(13)19)23-17(25)22-16(24)9-21-23/h1-7,9,14H,(H,22,24,25) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QUUTUGLQZLNABV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(C#N)C2=C(C=C(C=C2)N3C(=O)NC(=O)C=N3)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H10Cl2N4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30869364 | |

| Record name | [2-Chloro-4-(3,5-dioxo-4,5-dihydro-1,2,4-triazin-2(3H)-yl)phenyl](4-chlorophenyl)acetonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30869364 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

373.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

101831-36-1 | |

| Record name | Clazuril | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=101831-36-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Clazuril [USAN:INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0101831361 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | [2-Chloro-4-(3,5-dioxo-4,5-dihydro-1,2,4-triazin-2(3H)-yl)phenyl](4-chlorophenyl)acetonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30869364 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | CLAZURIL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/O8W0R05772 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。